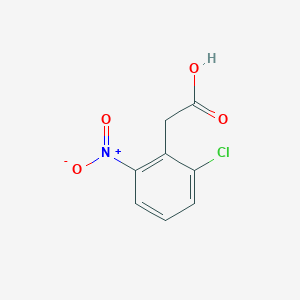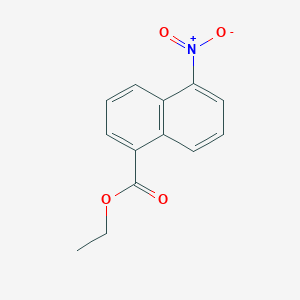
dioxosilane;trichloro(octadecyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dioxosilane;trichloro(octadecyl)silane is a compound formed by the reaction of trichlorooctadecylsilane with silica. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It is a white, odorless powder that is often used as a coupling agent and surface modifier .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of silane, trichlorooctadecyl-, hydrolysis products with silica involves the hydrolysis of trichlorooctadecylsilane in the presence of silica. The reaction typically occurs under controlled conditions, where trichlorooctadecylsilane is reacted with water to form silanol groups, which then condense with silica to form the final product . The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the yield and properties of the final product .
Industrial Production Methods: In industrial settings, the production of silane, trichlorooctadecyl-, hydrolysis products with silica is carried out in large-scale reactors where the reaction conditions are carefully monitored and controlled. The process involves the continuous addition of trichlorooctadecylsilane to a silica suspension, followed by hydrolysis and condensation reactions. The final product is then purified and dried to obtain the desired powder form .
化学反応の分析
Types of Reactions: dioxosilane;trichloro(octadecyl)silane undergoes various chemical reactions, including hydrolysis, condensation, and silanization. The hydrolysis reaction involves the conversion of trichlorooctadecylsilane to silanol groups, which then condense with silica to form siloxane bonds .
Common Reagents and Conditions: Common reagents used in these reactions include water, acids, and bases. The hydrolysis reaction is typically carried out under acidic or basic conditions, depending on the desired properties of the final product. The condensation reaction is facilitated by the presence of catalysts, such as acids or bases .
Major Products Formed: The major product formed from these reactions is silane, trichlorooctadecyl-, hydrolysis products with silica, which is a white, odorless powder with unique surface-modifying properties .
科学的研究の応用
dioxosilane;trichloro(octadecyl)silane has a wide range of scientific research applications. In chemistry, it is used as a coupling agent to improve the adhesion between different materials. In biology, it is used to modify the surface properties of biomaterials, enhancing their biocompatibility and functionality . In medicine, it is used in drug delivery systems to improve the stability and bioavailability of therapeutic agents . In industry, it is used as a surface modifier in coatings, adhesives, and sealants to enhance their performance and durability .
作用機序
The mechanism of action of silane, trichlorooctadecyl-, hydrolysis products with silica involves the formation of siloxane bonds between the silanol groups and the silica surface. This results in the modification of the surface properties of the material, enhancing its adhesion, hydrophobicity, and other functional properties . The molecular targets and pathways involved in this process include the interaction of silanol groups with the silica surface, leading to the formation of a stable siloxane network .
類似化合物との比較
dioxosilane;trichloro(octadecyl)silane is unique in its ability to form stable siloxane bonds with silica surfaces, making it an effective coupling agent and surface modifier. Similar compounds include other silane coupling agents, such as glycidoxypropyl trimethoxysilane and aminopropyl triethoxysilane . These compounds also form siloxane bonds with silica surfaces but differ in their functional groups and specific applications. For example, glycidoxypropyl trimethoxysilane is used for its epoxy functionality, while aminopropyl triethoxysilane is used for its amine functionality .
特性
CAS番号 |
71889-02-6 |
|---|---|
分子式 |
C18H37Cl3O2Si2 |
分子量 |
448 g/mol |
IUPAC名 |
dioxosilane;trichloro(octadecyl)silane |
InChI |
InChI=1S/C18H37Cl3Si.O2Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;1-3-2/h2-18H2,1H3; |
InChIキー |
VYTRPUAMVCWPLO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl.O=[Si]=O |
正規SMILES |
CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl.O=[Si]=O |
| 71889-02-6 | |
ピクトグラム |
Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1616568.png)








![Diethyl-[(2-pyridinylamino)methylen]malonat](/img/structure/B1616583.png)
![Pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B1616587.png)


